Dimethyldineodecanoatetin

Description

Contextualization within the Broader Field of Organotin Chemistry Research

Dimethyldineodecanoatetin belongs to the larger family of organotin compounds, which are characterized by the presence of at least one tin-carbon bond. chemblink.com This class of chemicals has been a subject of extensive research due to their diverse applications, ranging from PVC stabilizers to biocides and, most notably, as catalysts. chemblink.com Organotin compounds, particularly dialkyltin dicarboxylates like this compound, are highly valued for their catalytic prowess in various polymerization reactions. nih.gov

The synthesis of such compounds often involves the reaction of a diorganotin oxide with a dicarboxylic acid or its anhydride. google.comacs.org For instance, dialkyltin dicarboxylates can be prepared by reacting a dialkyltin oxide with a dicarboxylic acid. researchgate.net A common method for producing dialkyltin dialkoxides involves the reaction of dialkyltin oxide with an alcohol and a dialkyl carbonate at elevated temperatures and pressures. google.com Specifically, this compound can be synthesized through the dehydrochlorination of dimethyltin (B1205294) dichloride with neodecanoic acid. newtopchem.com

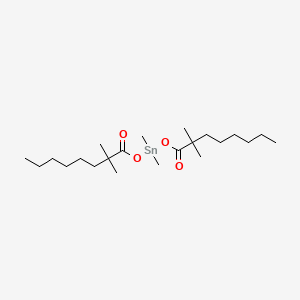

The structure of this compound features a central tin atom bonded to two methyl groups and two neodecanoate groups. This specific configuration imparts distinct properties that make it a highly effective catalyst. chemblink.com

Historical Perspective on its Emergence as a Catalytic Agent

The use of organotin compounds as catalysts is not a new phenomenon. Their journey into industrial applications began with the discovery of their ability to accelerate polyurethane formation. researchgate.net Early investigations into the mechanism of polyurethane formation catalyzed by organotin compounds and metal chelates laid the groundwork for the development of more sophisticated catalysts. scispace.comtandfonline.com It was found that the central metal ion coordinates with the isocyanate group, a key step in the polymerization process. scispace.comtandfonline.com

While initial research focused on compounds like dibutyltin (B87310) dilaurate, the quest for more efficient and specialized catalysts led to the exploration of other organotin derivatives. researchgate.netscispace.comtandfonline.com this compound emerged as a significant advancement, offering high catalytic activity. longchangchemical.com The synthesis of this compound in the late 20th century was a direct result of ongoing research aimed at creating more effective catalysts for polymer production. chemblink.com

Significance in Contemporary Polymer Science and Industrial Catalysis

Today, this compound is recognized as a highly efficient catalyst with a broad range of applications in polymer science and industrial settings. made-in-china.comtnjchem.com It is particularly crucial in the manufacturing of polyurethanes, where it is used in the production of foams, coatings, adhesives, and sealants. longchangchemical.commade-in-china.comtnjchem.com Its high catalytic activity allows for very short gel and tack-free times, making it a valuable component in fast-curing systems like cast and spray elastomers. longchangchemical.com

Beyond polyurethanes, this catalyst is also employed in the production of silicone rubbers and as a hardening agent for various coatings, including polyester (B1180765) and nitro lacquers. made-in-china.commade-in-china.com Its good oxidation resistance is an added advantage in these applications. longchangchemical.commade-in-china.com In the field of advanced materials, this compound has been explored for its role in self-healing polymers, where it is microencapsulated to be released upon damage to initiate the healing process. polito.itresearchgate.net

The compound's effectiveness stems from its ability to act as a Lewis acid, facilitating the reaction between isocyanates and alcohols to form the urethane (B1682113) linkage. acs.org Recent studies using computational and experimental methods have further elucidated the reaction mechanism, suggesting the formation of an alkoxide complex between the organotin dicarboxylate and the alcohol, which then acts as the dominant catalyst. nih.gov

The industrial importance of this compound is underscored by its commercial availability and use in various formulations for room temperature vulcanizing (RTV) silicones. amazonaws.comgelest.compcimag.com It is often used in concentrations of 0.5-0.8% in these applications. amazonaws.comgelest.compcimag.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 68928-76-7 | longchangchemical.com |

| Molecular Formula | C22H44O4Sn | longchangchemical.com |

| Molecular Weight | 491.29 g/mol | longchangchemical.com |

| Appearance | Clear liquid | made-in-china.com |

| Melting Point | -6 °C | longchangchemical.com |

| Boiling Point | 265.6 °C at 760 mmHg | longchangchemical.com |

| Flash Point | 153 °C | longchangchemical.com |

| Density | 1.14 g/cm³ | longchangchemical.com |

| Refractive Index | 1.47 | longchangchemical.com |

| Water Solubility | 16.27 μg/L at 25 °C | longchangchemical.com |

| Tin Content | 22.5-24.5% | made-in-china.com |

Structure

2D Structure

Properties

Molecular Formula |

C22H44O4Sn |

|---|---|

Molecular Weight |

491.3 g/mol |

IUPAC Name |

[2,2-dimethyloctanoyloxy(dimethyl)stannyl] 2,2-dimethyloctanoate |

InChI |

InChI=1S/2C10H20O2.2CH3.Sn/c2*1-4-5-6-7-8-10(2,3)9(11)12;;;/h2*4-8H2,1-3H3,(H,11,12);2*1H3;/q;;;;+2/p-2 |

InChI Key |

XKSLFMSMRRTJKN-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCC(C)(C)C(=O)O[Sn](C)(C)OC(=O)C(C)(C)CCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Dimethyldineodecanoatetin

Established Synthetic Pathways

The synthesis of dimethyldineodecanoatetin is principally achieved through a dehydrochlorination reaction. This method is a well-established pathway for the formation of organotin carboxylates, offering a direct route to the desired product.

Dehydrochlorination Reactions Involving Dichlorodimethylstannane and Neodecanoic Acid

The core of the synthesis for this compound lies in the reaction between dichlorodimethylstannane ((CH₃)₂SnCl₂) and neodecanoic acid (C₁₀H₂₀O₂). In this reaction, the two chlorine atoms on the dichlorodimethylstannane are substituted by two neodecanoate groups. The reaction proceeds with the elimination of two molecules of hydrogen chloride (HCl), which drives the formation of the final product.

(CH₃)₂SnCl₂ + 2 C₉H₁₉COOH → (CH₃)₂Sn(OCOC₉H₁₉)₂ + 2 HCl

To facilitate the reaction and neutralize the hydrogen chloride byproduct, a base is typically employed. The choice of base and solvent can influence the reaction rate and the purity of the resulting this compound.

Precursor Compounds and Reactant Optimization in Research Synthesis

The primary precursors for the synthesis of this compound are dichlorodimethylstannane and neodecanoic acid. The purity of these starting materials is crucial for obtaining a high-purity final product.

Dichlorodimethylstannane ((CH₃)₂SnCl₂): This organotin halide is the source of the dimethyltin (B1205294) moiety. It is a solid at room temperature and needs to be handled with appropriate safety precautions due to its corrosive and toxic nature.

Neodecanoic Acid (C₁₀H₂₀O₂): This is a mixture of isomeric branched-chain carboxylic acids. Its structure provides the neodecanoate ligands in the final compound.

Optimization of the synthesis in a research setting often involves a systematic study of various reaction parameters to maximize the yield and purity of this compound. Key parameters that are typically investigated include:

Stoichiometry of Reactants: While the theoretical molar ratio of dichlorodimethylstannane to neodecanoic acid is 1:2, slight excesses of the carboxylic acid may be used to ensure complete conversion of the tin halide.

Choice of Solvent: The reaction is generally carried out in an inert organic solvent that can facilitate the reaction and the removal of byproducts. Solvents such as toluene (B28343) or xylene are often used.

Reaction Temperature: The temperature is a critical parameter that influences the rate of reaction. Studies would typically explore a range of temperatures to find the optimal balance between reaction speed and minimizing side reactions.

Type and Amount of Base: A variety of bases can be used to scavenge the HCl produced. Common choices include tertiary amines like triethylamine (B128534) or pyridine. The amount of base is typically stoichiometric to the HCl produced.

A hypothetical study on reactant optimization might yield data similar to the interactive table below, illustrating the effect of varying molar ratios on the product yield.

| Molar Ratio ((CH₃)₂SnCl₂ : C₁₀H₂₀O₂) | Reaction Temperature (°C) | Base | Solvent | Yield (%) |

| 1 : 2.0 | 100 | Triethylamine | Toluene | 85 |

| 1 : 2.1 | 100 | Triethylamine | Toluene | 90 |

| 1 : 2.2 | 100 | Triethylamine | Toluene | 92 |

| 1 : 2.1 | 110 | Triethylamine | Toluene | 95 |

| 1 : 2.1 | 100 | Pyridine | Toluene | 88 |

Purification Techniques and Yield Optimization Studies

Following the synthesis, the crude this compound product will contain unreacted starting materials, the hydrochloride salt of the base used, and potentially other byproducts. Therefore, a purification process is necessary to isolate the compound in its desired purity.

Common purification techniques for organotin compounds like this compound include:

Filtration: The first step is often the removal of the solid hydrochloride salt byproduct by filtration.

Washing: The organic phase containing the product may be washed with water or a mild aqueous base to remove any remaining water-soluble impurities.

Solvent Removal: The solvent is typically removed under reduced pressure using a rotary evaporator.

Vacuum Distillation: For volatile impurities, vacuum distillation can be an effective purification method. However, given the relatively high molecular weight of this compound, this may not always be the primary method.

Chromatography: While less common for bulk industrial production, column chromatography can be used for laboratory-scale purification to achieve very high purity.

Yield optimization studies would focus on refining the reaction and purification conditions to maximize the recovery of high-purity this compound. This involves a careful analysis of each step to identify and minimize product loss.

The table below presents a hypothetical summary of a yield optimization study, showing how different purification methods can impact the final yield and purity of the product.

| Experiment ID | Reaction Scale (moles) | Purification Method | Final Yield (%) | Purity (%) |

| A | 0.1 | Filtration, Washing, Solvent Removal | 92 | 95 |

| B | 0.1 | Filtration, Washing, Solvent Removal, Vacuum Distillation | 88 | 98 |

| C | 0.5 | Filtration, Washing, Solvent Removal | 90 | 94 |

| D | 0.5 | Filtration, Washing, Solvent Removal, Recrystallization (if applicable) | 85 | >99 |

Catalytic Mechanisms and Performance in Polymerization and Crosslinking Reactions

Catalytic Activity in Polyurethane Synthesis and Curing

In polyurethane chemistry, the formation of the polymer backbone relies on the reaction between isocyanate and polyol components. Organometallic compounds, including Dimethyldineodecanoatetin, are highly effective catalysts for this process. longchangchemical.com It is particularly valued in applications requiring rapid curing. longchangchemical.com

Kinetics of Isocyanate-Polyol Reactions

This compound is characterized by its high catalytic activity in promoting the reaction between isocyanate (NCO) and polyol (OH) groups, commonly referred to as the gelling reaction. researchgate.net The kinetics are driven by the methyl groups attached to the tin atom, which offer less steric hindrance compared to the larger butyl or octyl groups found in other organotin catalysts like Dibutyltin (B87310) dilaurate (DBTDL). This structural feature, combined with a high relative tin content, results in enhanced reactivity. researchgate.net

The catalytic mechanism generally involves the organotin compound activating the polyol, making its hydroxyl group more susceptible to attack by the isocyanate group. This compound preferentially accelerates the gelling reaction over the competing blowing reaction (isocyanate-water), which is crucial for controlling the polymer network formation. researchgate.net While its activity is comparable to that of Dibutyltin diacetate (DBTDA), it offers the advantage of not producing the characteristic odor or corrosiveness of DBTDA. longchangchemical.com

Influence on Foam Formation and Cellular Morphology

The production of polyurethane foam involves a delicate balance between two primary reactions: the gelling reaction (polymer formation) and the blowing reaction (gas formation, typically from isocyanate reacting with water to produce CO2). longchangchemical.comosti.gov To achieve a stable foam structure, these reactions must be carefully controlled, often by using a combination of catalysts. Typically, an amine catalyst is used to promote the blowing reaction, while an organometallic catalyst like this compound is used for the gelling reaction. longchangchemical.com

This compound's role is to rapidly build the viscosity and strength of the polymer matrix. This strengthening of the cell walls is essential to trap the gas generated during the blowing phase, preventing the foam from collapsing. amazonaws.com The high gelling efficiency of this catalyst helps in creating a stable and uniform cellular structure. The relative rates of the gelling and blowing reactions influence the final cell morphology; a faster gelling reaction relative to blowing can lead to the formation of smaller, more regular cells. icm.edu.pl This controlled cell structure is vital for the mechanical properties of the final foam, such as its hardness and durability. jiahua.comsciencepub.net

Role in Two-Component Polyurethane Systems

This compound is frequently employed in two-component (2K) polyurethane systems, which consist of a resin component (containing the polyol) and a curative or hardener component (containing the isocyanate). longchangchemical.comgoogle.comgoogle.com In these systems, the catalyst is added to one of the components to initiate rapid polymerization once the two parts are mixed.

Its high activity makes it suitable for applications like two-part adhesives and sealants where a fast cure is necessary after application. longchangchemical.comgoogle.com For example, in a two-part polyurethane adhesive designed for bonding fiber-reinforced plastics, a blend containing this compound can be included in the isocyanate-based resin component to ensure rapid curing upon mixing with the polyol-based curative. google.com

This table details the composition of the isocyanate resin component (Part A) of a two-part adhesive system utilizing this compound as a catalyst. Data sourced from patent literature. google.com

| Ingredient | Function | Parts by Weight |

|---|---|---|

| Carbodiimide-modified MDI Prepolymer | Isocyanate Source / Prepolymer | 88.5 |

| Carbodiimide-modified MDI | Isocyanate Source / Monomer | 3.0 |

| Titanium Dioxide in Diisononyl Phthalate (60/40 blend) | Pigment / Plasticizer | 8.0 |

| This compound in Diisononyl Phthalate (25/75 blend) | Catalyst / Plasticizer | 0.2 |

Modulation of Gelation and Tack-Free Times

A key performance indicator for polyurethane catalysts is their ability to control the gel time (the time taken for the liquid mixture to form a semi-solid gel) and the tack-free time (the time at which the surface is no longer sticky). This compound is known to provide very short gel and tack-free times due to its high catalytic efficiency. longchangchemical.com This rapid curing is advantageous in manufacturing processes that require fast cycle times, such as in spray elastomers and molded foams. longchangchemical.com

The neodecanoate ligand contributes to the catalyst's performance, while its low freezing point and good hydrolysis resistance compared to other catalysts like DBTDL offer processing and stability benefits. longchangchemical.com In contrast, related compounds with bulkier alkyl groups, such as Dioctyltin neodecanoate, are sometimes selected specifically for their reduced activity to achieve longer working times. jiahua.com

This table provides a comparative overview of this compound against other common organotin catalysts used in polyurethane and silicone applications.

| Catalyst | Relative Catalytic Activity | Primary Applications | Key Characteristics |

|---|---|---|---|

| This compound | Very High | Fast-curing PU foams, elastomers, adhesives, RTV silicones longchangchemical.com | Provides very short gel/tack-free times. Less steric hindrance leads to high reactivity. longchangchemical.comresearchgate.net |

| Dibutyltin dilaurate (DBTDL) | High | General purpose PU coatings, elastomers, RTV silicones | Standard industry catalyst; this compound has a lower freezing point and better hydrolysis resistance. longchangchemical.com |

| Dioctyltin neodecanoate | Moderate / Slow | PU and RTV systems requiring long processing times jiahua.com | Slower cure speed; higher activation temperature than DBTDL. jiahua.com |

Catalytic Functions in Silicone Polymerization and Vulcanization

This compound also functions as an effective catalyst in the curing of silicone polymers, particularly in Room Temperature Vulcanizing (RTV) systems. longchangchemical.comamazonaws.com

Condensation Curing of Room Temperature Vulcanizing (RTV) Silicones

RTV silicones cure via a condensation reaction mechanism, which involves the crosslinking of silanol-terminated (Si-OH) polymers. This process requires a catalyst, and organotin compounds like this compound are widely used for this purpose in both one-part and two-part systems. amazonaws.comsiliconetechnologies.com

The curing process is initiated by moisture. For one-component systems, the catalyst, silanol-terminated polymer, and a crosslinker (like an alkoxysilane) are packaged together. When exposed to atmospheric moisture, the crosslinker hydrolyzes, and the catalyst facilitates the condensation reaction between the silanol (B1196071) groups on the polymer chains and the hydrolyzed crosslinker. researchgate.netcht-silicones.com This reaction forms a stable, three-dimensional siloxane (Si-O-Si) network, releasing a small byproduct such as alcohol. wacker.com this compound acts as both a polymerization and crosslinking catalyst in this process, promoting the silanol/silane condensation that leads to the vulcanized, rubbery state of the final product. researchgate.net It is considered particularly effective in formulations that use oxime-based crosslinkers. researchgate.net

Catalytic Efficacy in Specialized Coating and Adhesive Formulations

This compound is recognized as a highly efficient catalyst in a variety of specialized coating and adhesive applications due to its high activity. longchangchemical.comkeyingchemical.com It is utilized in the manufacturing of polyurethane foams, coatings, adhesives, and sealants. made-in-china.comnewtopchem.com

1 Hardening Catalyst for Polyester (B1180765), Nitrocellulose, and Alkyd-Based Coatings

This compound functions effectively as a hardening catalyst for several types of coatings. made-in-china.com It is specifically used for two-component polyurethane, polyester, nitro-lacquer (nitrocellulose), and ink formulations. longchangchemical.comkeyingchemical.com Its role as a hardening catalyst extends to thermo-air hardening coatings, where it contributes to the development of the final cured film. keyingchemical.com The compound is noted for having good oxidation resistance, which is a beneficial property for coating applications. longchangchemical.commade-in-china.com

2 Promotion of Curing in Waterborne Hybrid Polyurethane/Polysiloxane Dispersions

Waterborne hybrid polyurethane/polysiloxane dispersions are advanced materials that combine the beneficial properties of both polyurethanes (e.g., toughness, flexibility) and polysiloxanes (e.g., thermal stability, water resistance). google.com The synthesis of these hybrid dispersions often involves the reaction of an isocyanate-terminated prepolymer. google.com this compound is cited as a preferred tin-based catalyst for this reaction. google.comgoogleapis.com Its efficacy in promoting the curing process is critical for forming stable, solvent-free hybrid polymer dispersions used in modern, environmentally friendly adhesives and coatings. google.comgoogle.com The catalyst is also used in moisture-curable silicone compositions, where it facilitates the condensation crosslinking reaction in the presence of moisture. justia.com

1 Kinetic and Mechanistic Distinctions from Dibutyltin Diacetate (DBTDA) and Dibutyltin Dilaurate (DBTDL)

This compound is often compared to other common organotin catalysts like Dibutyltin Diacetate (DBTDA) and Dibutyltin Dilaurate (DBTDL), exhibiting distinct advantages in certain applications.

Comparison with DBTDA: this compound is described as having catalytic activity similar to that of DBTDA. longchangchemical.com A significant advantage is that it does not produce the characteristic acetic acid odor associated with DBTDA, nor its corrosiveness, making it a more favorable alternative in many formulations. longchangchemical.com

Comparison with DBTDL: this compound is reported to have the highest catalytic activity among many organotin catalysts, leading to very short gel and tack-free times. longchangchemical.com It is often used as a replacement for DBTDL in numerous polyurethane foam systems, offering the benefits of lower required dosage and reduced cost. longchangchemical.com Furthermore, it has a lower freezing point than DBTDL (-6°C for this compound) and demonstrates slightly better hydrolysis resistance. longchangchemical.comkeyingchemical.com While DBTDL is a widely used catalyst with moderate activity and a longer pot life, this compound's high activity makes it particularly suitable for applications requiring fast curing, such as in cast and spray elastomers and room temperature curing polyurethane and silicone systems. longchangchemical.comgelest.comgelest.com

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [2,2-dimethyloctanoyloxy(dimethyl)stannyl] 2,2-dimethyloctanoate | nih.gov |

| CAS Number | 68928-76-7 | keyingchemical.com |

| Molecular Formula | C22H44O4Sn | keyingchemical.comnih.gov |

| Molecular Weight | 491.29 g/mol | longchangchemical.com |

| Appearance | Clear Liquid | keyingchemical.commade-in-china.com |

| Density (25 °C) | 1.1230 - 1.1630 g/cm³ | keyingchemical.com |

| Refractive Index (25 °C) | 1.4630 - 1.4730 | keyingchemical.com |

| Melting Point | -6 °C | longchangchemical.com |

| Flash Point | 153 °C | longchangchemical.comgelest.com |

| Tin Content | 22.50% - 24.50% | keyingchemical.com |

Comparative Properties of Organotin Catalysts

| Property | This compound | Dibutyltin Diacetate (DBTDA) | Dibutyltin Dilaurate (DBTDL) |

| Catalytic Activity | Very High longchangchemical.com | High longchangchemical.com | Moderate gelest.comgelest.com |

| Cure Speed | Very Fast longchangchemical.com | Fast | Moderate, longer pot life gelest.com |

| Byproducts | None mentioned | Acetic acid (odor, corrosive) longchangchemical.com | None mentioned |

| Freezing Point | -6 °C longchangchemical.com | N/A | Higher than DMDNT longchangchemical.com |

| Hydrolysis Resistance | Good, slightly better than DBTDL longchangchemical.com | N/A | Good |

| Common Use | Fast curing PU systems, coatings, adhesives longchangchemical.commade-in-china.com | PU catalysis | Two-component RTV silicones, PU emulsions gelest.comgelest.com |

Comparison with Alternative Metal-Based Catalysts in Specific Polymerization Systems

The catalytic performance of this compound, a prominent organotin catalyst, is often benchmarked against other metal-based catalysts in various polymerization and crosslinking applications. The choice of catalyst depends on the specific polymer system, desired reaction kinetics, final product properties, and increasingly, regulatory and environmental considerations. This section compares this compound and related organotin compounds with catalysts based on platinum, rhodium, bismuth, and zinc.

Comparison in Polyurethane Systems

In the synthesis of polyurethanes (PU), metal catalysts are crucial for accelerating the gelling reaction (isocyanate-polyol) and, to a lesser extent, the blowing reaction (isocyanate-water). patchamltd.com Organotin compounds, including this compound and dibutyltin dilaurate (DBTDL), are highly effective and widely used. researchgate.netlongchangchemical.com However, due to toxicological concerns associated with organotins, alternative catalysts based on bismuth and zinc are increasingly being adopted. borchers.comrsc.org

This compound vs. Bismuth and Zinc Catalysts:

This compound is recognized for its high catalytic activity within the organotin family, leading to very short gel and tack-free times. longchangchemical.com Its performance is often compared to DBTDL, which it can replace to offer advantages like lower dosage and better hydrolysis resistance. longchangchemical.com

Bismuth carboxylates, such as bismuth neodecanoate, are common non-toxic alternatives. researchgate.net Generally, bismuth catalysts exhibit high selectivity for the NCO/OH (gelling) reaction over the NCO/H₂O (blowing) reaction, which is advantageous in coating and elastomer applications as it minimizes CO₂ bubble formation. researchgate.netresearchgate.net In contrast, organotin catalysts like DBTDL show less selectivity and can promote the blowing reaction, which is undesirable in non-foam systems. researchgate.net However, the catalytic activity of bismuth compounds can be insufficient for some applications and is often highly sensitive to moisture, which can compete with the urethane (B1682113) formation reaction at the bismuth metal center. researchgate.netrsc.org Some studies show that novel bismuth catalysts can match or even exceed the performance of organotin catalysts in specific formulations, such as spray foam, offering comparable cure profiles. shepchem.com

Zinc carboxylates are another environmentally friendlier alternative. longchangchemical.com They typically exhibit a delayed catalytic action compared to both tin and bismuth catalysts, which can be beneficial for applications requiring a longer pot life. patchamltd.com Combinations of bismuth and zinc are also used to modulate catalytic properties, attempting to balance the high activity of bismuth with the delayed onset of zinc. researchgate.net

A study comparing a conventional tin catalyst (stannous octoate) with a bismuth catalyst (bismuth triflate) in flexible polyurethane foam production found that the bismuth catalyst demonstrated higher isocyanate conversion efficiency. nih.gov Foams catalyzed with bismuth also showed superior mechanical properties compared to the tin-catalyzed samples of similar density. nih.gov

Interactive Data Table: Catalyst Performance in Polyurethane Formulations

| Catalyst Type | Primary Polymer System | Relative Activity (Gel Time) | Selectivity (Gelling vs. Blowing) | Key Research Findings |

| This compound / Organotins (e.g., DBTDL) | Polyurethane Foams, Coatings, Sealants, Elastomers | Very Fast | Moderate to Low (promotes both reactions) | Highly efficient, but with toxicological concerns. researchgate.netlongchangchemical.com this compound shows higher activity than DBTDL. longchangchemical.com |

| Bismuth Carboxylates | Polyurethane Coatings, Elastomers, Foams | Fast (but can be lower than tin) | High (favors gelling reaction) | Non-toxic alternative. rsc.org Activity can be strongly affected by moisture. researchgate.net New formulations show performance comparable to organotins. shepchem.com |

| Zinc Carboxylates | Polyurethane Coatings & Sealants | Slower / Delayed Action | Moderate | Provides longer pot life. Often used in combination with other metals like bismuth. patchamltd.comresearchgate.net |

Comparison in Silicone Systems

Silicone chemistry involves several curing (crosslinking) mechanisms, primarily condensation cure and addition cure.

This compound (Condensation Cure) vs. Platinum & Rhodium (Addition Cure):

Organotin catalysts, including this compound, are standard for room temperature vulcanizing (RTV) condensation cure systems. google.com These systems rely on the reaction of silanol-terminated polymers with crosslinking agents like alkoxysilanes. Tin-catalyzed systems are valued for their slow cure rates at room temperature, which allows for a long pot life, a critical requirement in many manufacturing applications for sealants and release coatings. google.com

In contrast, addition cure systems utilize platinum or rhodium catalysts to facilitate the hydrosilylation reaction between vinyl-functional silicones and hydride-functional siloxanes. nordicrheologysociety.orggoogleapis.com Platinum catalysts are exceptionally active, often requiring only parts-per-million (ppm) concentrations. nordicrheologysociety.orgmdpi.com They enable very fast curing, which can be initiated at room temperature or controlled at higher temperatures. nordicrheologysociety.orgmdpi.com

The primary differences are therefore in the cure mechanism and kinetics. Tin-catalyzed condensation is slower and releases a small molecule byproduct (e.g., alcohol), while platinum-catalyzed addition is fast, has no byproducts, but can be more expensive and susceptible to inhibition by certain chemical species. google.com Rhodium catalysts are also used for hydrosilylation but are generally less active than their platinum counterparts. google.comgoogle.com

Due to the fundamental differences in the curing chemistry they catalyze, a direct performance comparison for the same formulation is not applicable. The choice between a tin-catalyzed condensation cure and a platinum-catalyzed addition cure is based on the desired processing characteristics and final properties of the silicone product. For applications demanding high optical clarity and fast, heat-accelerated curing with no byproducts, platinum systems are preferred. google.com For applications where a long working time and robust adhesion are key, and cost is a significant factor, tin-catalyzed systems are often employed. google.com Bismuth-based catalysts have also been explored as a less toxic alternative to tin in condensation cure silicone release coatings. google.comgoogle.com

Interactive Data Table: Catalyst Comparison in Silicone Curing

| Catalyst Type | Primary Polymer System | Curing Mechanism | Typical Cure Speed | Key Research Findings |

| This compound | RTV Silicone Sealants, Adhesives, Coatings | Condensation Cure | Slow at Room Temperature | Cost-effective, long pot life, robust cure. google.comgoogle.com |

| Platinum Complexes | Addition Cure Silicones (e.g., LSR, optical adhesives) | Addition Cure (Hydrosilylation) | Very Fast (can be controlled with inhibitors) | High efficiency, no byproducts, but higher cost and potential for inhibition. nordicrheologysociety.orgmdpi.com |

| Rhodium Complexes | Addition Cure Silicones | Addition Cure (Hydrosilylation) | Slower than Platinum | Less active than platinum for hydrosilylation. google.com |

Comparison in Polyester Systems

The synthesis of polyesters via esterification or transesterification reactions can be catalyzed by a variety of metal compounds. While organotins can be used, zinc and titanium compounds are also common. nih.govjst.go.jp

This compound vs. Zinc Catalysts:

Conventional polyester synthesis often uses metal compounds like those based on tin, zinc, or aluminum. nih.gov The toxicity of certain metal catalysts is a concern, driving research into more benign alternatives. nih.gov Zinc-based catalysts are attractive because zinc is relatively abundant, non-toxic, and biocompatible. mdpi.com

Research has shown that simple zinc(II) salts and zinc complexes are effective and recyclable catalysts for the solvent-free esterification of fatty acids and the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone (B156226) to form polyesters. researchgate.net The catalytic activity can be tuned by modifying the ligands attached to the zinc center. researchgate.net For instance, in the ROP of various cyclic esters, zinc complexes with electron-donating groups have been shown to increase the polymerization rate. researchgate.net

While this compound is used as a hardening catalyst in polyester paints, longchangchemical.com detailed comparative studies against zinc catalysts specifically for polyester synthesis are not as prevalent as in the polyurethane field. However, the trend towards less toxic catalysts favors the use of zinc and other metals like titanium in applications where the catalyst may remain in the final product. nih.govjst.go.jp

Integration and Functionality in Self Healing Polymeric Systems

Role as an Autonomic Healing Catalyst in Polymer Composites

Dimethyldineodecanoatetin (DMDNT) serves as a potent catalyst in autonomic healing systems, particularly within epoxy-based polymer composites. researchgate.net In these systems, the healing process is triggered automatically by the damage itself, without the need for external intervention like heat or light. mdpi.com The catalyst is typically isolated from a polymerizable healing agent until a crack propagates through the material, rupturing the containers that store these components.

Once released, this compound comes into contact with the healing agent, often a monomer such as polydimethylsiloxane (B3030410) (PDMS), initiating a rapid polymerization reaction. researchgate.net This reaction forms a new polymer network that fills the crack, bonding the fractured surfaces together and restoring mechanical function. The high activity of organotin catalysts like DMDNT is crucial for achieving healing at ambient temperatures. illinois.edu Its role is to accelerate the curing chemistry, ensuring that the repair process is swift enough to prevent catastrophic failure of the composite material. illinois.edumade-in-china.commade-in-china.com

Research has demonstrated the use of DMDNT in epoxy coatings where it is paired with PDMS as the healing monomer. researchgate.net The efficiency of such systems relies on the catalyst's ability to promote the condensation reaction of silanol-terminated PDMS or the reaction between isocyanates and polyols in polyurethane-based systems. illinois.edugoogle.com

Table 1: Research Findings on this compound as a Healing Catalyst

| Polymer System | Healing Agent | Catalyst | Key Finding | Reference |

| Epoxy Coating | Polydimethylsiloxane (PDMS) | This compound (DMDNT) | Used as a catalyst to polymerize the PDMS monomer for crack repair. | researchgate.net |

| Epoxy Vinyl Ester | Low-viscosity PDMS | Various Tin Catalysts | Highly active organotin catalysts are necessary for achieving self-healing at room temperature. | illinois.edu |

| Polyurethane | Isocyanate/Polyol | Tin Compounds (e.g., Dibutyltin (B87310) dilaurate) | Catalyzes the urethanization reaction to form the polymer network. | google.comacs.org |

| Silicone Rubber | Silicone Precursors | This compound | Acts as a hardening catalyst and drying agent. | made-in-china.commade-in-china.com |

Microencapsulation Strategies for Catalyst Delivery in Self-Healing Coatings

To ensure the catalyst remains dormant until needed, microencapsulation is a widely adopted strategy. This involves enclosing the this compound, often dissolved in a solvent, within microscopic capsules. These capsules are then dispersed throughout the polymer matrix of a coating.

Several microencapsulation techniques have been explored:

Polyurethane (PU) Shells: One approach involves encapsulating a solution of the tin catalyst within a robust polyurethane shell. illinois.eduj-cst.org For instance, a urethane (B1682113) prepolymer can be used to form the capsule wall, which isolates the catalyst from the reactive components in the matrix. illinois.edu

Dual-Capsule Systems: In many applications, a dual-capsule approach is employed. One set of microcapsules contains the catalyst (e.g., DMDNT), while a second set contains the healing agent (e.g., PDMS or an epoxy/mercaptan mixture). illinois.edupolito.it When a crack ruptures both types of capsules, their contents mix, and the catalyzed healing reaction begins. illinois.edu

In Situ Polymerization: Microcapsules can be formed via in situ polymerization at the interface of an oil-in-water emulsion. For catalyst encapsulation, a solution of this compound in a solvent like chlorobenzene (B131634) can be emulsified in water, and a polymer shell is formed around the oil droplets. illinois.eduj-cst.org

The integrity and rupture strength of these microcapsules are critical design parameters. They must be strong enough to survive the composite manufacturing process but brittle enough to fracture when a crack propagates through the material. illinois.edu

Table 2: Microencapsulation Strategies for Tin Catalysts

| Encapsulation Method | Shell Material | Core Content | System Type | Reference |

| Interfacial Polymerization | Polyurethane (PU) | Tin catalyst in chlorobenzene | Single capsule system for catalyst delivery. | illinois.eduj-cst.org |

| Dual-Capsule System | Poly(urea-formaldehyde) / PU | Healing Agent (e.g., PDMS) / Catalyst (e.g., DMDNT) | Two separate capsules for healing agent and catalyst. | illinois.edupolito.it |

Phase-Separation Phenomena of Healing Agents in Catalyst-Containing Systems

In some advanced self-healing systems, phase-separation is a key mechanism used in conjunction with an encapsulated catalyst like this compound. polito.it This strategy involves using two or more healing agents that are initially mixed but phase-separate within the polymer matrix.

A notable example involves a system with encapsulated DMDNT and a blend of two healing agents: hydroxyl-terminated polydimethylsiloxane (HOPDMS) and poly(diethoxysiloxane) (B6320687) (PDES). polito.it These siloxane-based healing agents are designed to coexist as a stable mixture within the matrix. Upon damage, the encapsulated DMDNT is released. The catalyst then interacts with the phase-separated healing agents, promoting their co-polymerization to form a durable polysiloxane network that seals the crack. The phase behavior ensures that the components are readily available at the damage site in the correct proportions for an efficient chemical repair. polito.it

This approach avoids the need for encapsulating the healing agents, simplifying the material's formulation. The success of this method hinges on the controlled phase behavior of the healing agents and their reactivity in the presence of the released catalyst.

Mechanisms of Polymer Network Restoration and Damage Response

The restoration of the polymer network in a self-healing system containing this compound is an extrinsic healing process driven by a damage-induced chemical reaction. nih.govmdpi.com The mechanism unfolds in a sequence of events:

Damage and Component Release: A mechanical stress causes a crack to form and propagate through the polymer composite. This crack ruptures the embedded microcapsules, releasing this compound and the liquid healing agent(s) into the crack plane via capillary action. mdpi.com

Catalytic Reaction: Once mixed, the this compound catalyst accelerates the polymerization of the healing agent.

In silicone-based systems , the tin catalyst promotes the condensation reaction of silanol-terminated PDMS molecules, leading to the formation of a cross-linked polysiloxane network and releasing a small byproduct like water. illinois.edu

In polyurethane-based systems , organotin catalysts facilitate the reaction between isocyanate groups and hydroxyl groups (polyols), forming urethane linkages that build up the polymer chain and restore the material. google.comacs.org

Network Formation and Adhesion: The newly formed polymer fills the void of the crack. It adheres to the crack faces, effectively bonding the damaged surfaces together. The evolution of polymer properties, such as modulus and strength, is directly linked to the progress of this polymerization reaction. nih.gov The goal is to create a tough, cross-linked network that restores a significant portion of the original material's mechanical properties. acs.orgrsc.org

Environmental Behavior and Degradation Pathways of Dimethyldineodecanoatetin

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that break down chemical compounds. For organotins, these pathways primarily include photolysis and, to a lesser extent, hydrolysis.

Photolytic Degradation under Simulated Environmental Conditions

Photolytic degradation, or photodegradation, is the breakdown of compounds by photons, particularly from ultraviolet (UV) radiation present in sunlight. This is a significant abiotic pathway for the degradation of organotin compounds in the aquatic environment. cdc.govjournalwes.com The process involves the breaking of the tin-carbon bond upon absorption of UV light. cdc.gov

While specific photolytic studies on dimethyldineodecanoatetin are not extensively documented in publicly available literature, the general behavior of dialkyltin compounds suggests susceptibility to photodegradation. The rate of this degradation in water is dependent on environmental conditions such as water clarity, depth, and the intensity of solar radiation. cdc.gov Releases of organotin compounds to the atmosphere are generally not considered significant, in part due to their rapid photodegradation. cdc.gov However, in soil and sediment where light penetration is limited, photolysis is not a major degradation route, contributing to the persistence of these compounds in such matrices. cdc.govnih.gov

Hydrolytic Stability and Transformation Products

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For organotin compounds, the cleavage of the tin-carbon (Sn-C) bond by hydrolysis is generally not considered a significant environmental fate process under typical environmental pH conditions. cdc.gov

This compound is noted for having a slightly better resistance to hydrolysis compared to other organotin catalysts like dibutyltin (B87310) diacetate (DBTDA). longchangchemical.com Its low water solubility further limits the extent of hydrolysis. longchangchemical.comcdc.gov

The primary transformation pathway for organotin compounds is the sequential removal (dealkylation or dearylation) of the organic groups attached to the tin atom. ccme.ca This process results in progressively less substituted and generally less toxic organotin species, ultimately leading to inorganic tin as the final degradation product. ccme.ca

Table 1: General Degradation Pathway of Organotins

| Step | Compound Class | General Formula | Description |

|---|---|---|---|

| 1 | Tetraorganotin | R₄Sn | Initial compound (if applicable) |

| 2 | Triorganotin | R₃SnX | First degradation product |

| 3 | Diorganotin | R₂SnX₂ | Second degradation product (e.g., this compound) |

| 4 | Monoorganotin | RSnX₃ | Third degradation product |

| 5 | Inorganic Tin | SnX₄ | Final degradation product |

Source: CCME, 2007. ccme.ca

For this compound (a diorganotin), the degradation would proceed to mono-methyltin derivatives and finally to inorganic tin.

Biodegradation Studies and Microbial Interactions (in the context of organotin compounds)

Biodegradation is a critical pathway for the breakdown of organotin compounds in the environment, mediated by microorganisms such as bacteria, algae, and fungi. journalwes.comnih.gov This process is generally considered more significant than abiotic degradation in both aquatic and terrestrial ecosystems. journalwes.com

Microbial action degrades organotins through the sequential removal of the organic groups from the tin atom, a process known as dealkylation. nih.gov For instance, the well-studied degradation of tributyltin (TBT) proceeds via debutylation to form dibutyltin (DBT) and then monobutyltin (B1198712) (MBT). ccme.canih.gov A similar process of demethylation would be the expected biological degradation pathway for this compound.

The rate and extent of biodegradation are influenced by several factors:

Microbial Population: The presence of specific tin-resistant microorganisms is key. Some microbes have developed resistance mechanisms, which can be plasmid or chromosomally mediated, and may involve efflux pumps to expel the toxic compounds. nih.govcdnsciencepub.com

Environmental Conditions: Factors like pH, salinity, temperature, and oxygen availability play a crucial role. nih.govcdnsciencepub.com Aerobic degradation is typically moderate to fast, whereas anaerobic degradation is a much slower process. nih.gov

Bioavailability: Organotins have a high affinity for soil and organic sediments, which reduces their mobility and bioavailability for microbial degradation. cdc.gov This adsorption contributes to their persistence in sediment, with half-lives estimated to be several years. cdc.gov

In some cases, microorganisms can also perform methylation, adding methyl groups to inorganic tin or other organotin compounds, which can influence their mobility and toxicity. cdc.govnih.gov

Pathways of Environmental Dissipation from Industrial Applications

This compound enters the environment primarily from its use in various industrial applications. researchgate.netlongchangchemical.com

Key industrial uses and dissipation pathways include:

Polyurethane Production: It serves as an efficient catalyst in the manufacturing of polyurethane foams, coatings, adhesives, and sealants. longchangchemical.com Dissipation can occur through volatile losses during manufacturing or the leaching of the catalyst from the final polymer products over their lifecycle.

PVC Stabilization: Like other organotins, it can be used as a heat and light stabilizer in polyvinyl chloride (PVC) products. researchgate.net Studies have shown that organotin compounds can leach from PVC items such as pipes, potentially contaminating drinking water and sewage. researchgate.net

General Dispersal: Once in the aquatic environment, the compound's low water solubility and high affinity for organic matter mean it will likely partition from the water column to suspended particulates and eventually settle in sediments. cdc.govccme.ca This process acts as a key environmental sink, though it also creates a long-term reservoir of the contaminant. researchgate.netcdc.gov Leaching from landfills containing discarded consumer products is another potential, albeit lesser, route to soil and groundwater. cdc.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Dibutyltin diacetate | DBTDA |

| Dibutyltin dilaurate | DBTDL |

| Tributyltin | TBT |

| Dibutyltin | DBT |

| Monobutyltin | MBT |

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Methodologies for Reaction Monitoring and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the molecular structure of compounds and monitoring the progress of chemical reactions. rsc.orgresearchgate.net In the context of polyurethane synthesis catalyzed by tin compounds, NMR provides detailed information on the conversion of reactants and the formation of urethane (B1682113) linkages.

In-situ reaction monitoring using NMR allows researchers to track the disappearance of reactant signals and the appearance of product signals over time. rsc.org For instance, in polyurethane formation, the reaction between an isocyanate (NCO) group and a hydroxyl (OH) group can be followed. A study on polyurethane synthesis demonstrated the use of ¹H-NMR to monitor the reaction. The formation of urethane protons (-NH) can be observed as distinct peaks, in one case appearing at chemical shifts (δ) of 8.7 and 9.5 ppm. metu.edu.tr The disappearance of the hydroxyl protons and shifts in the signals of protons adjacent to the reacting functional groups provide quantitative data on the reaction kinetics. rsc.org While direct in-situ NMR studies specifically detailing the use of dimethyldineodecanoatetin are not extensively published in public literature, the principles are directly applicable. The evolution of ¹H-NMR spectra during a catalyzed prepolymerization stage allows for a comparison of kinetics, which can be correlated with data from other techniques like FTIR. rsc.org

Furthermore, ¹³C NMR spectroscopy can be employed to confirm the structure of the final polymer, ensuring that all isocyanate groups have reacted, as evidenced by the absence of the characteristic isocyanate carbon peak. nih.gov This is crucial for verifying the completion of the reaction and the purity of the resulting polymer.

Table 1: Representative ¹H-NMR Chemical Shifts in Polyurethane Synthesis

| Functional Group | Typical Chemical Shift (ppm) | Information Provided |

|---|---|---|

| Urethane N-H | 7.0 - 9.5 | Formation of urethane linkage |

| Polyol -CH-OH (reacting) | ~3.5 - 4.0 | Consumption of hydroxyl groups |

| Isocyanate-adjacent CH₂ | Shifts upon reaction | Indicates conversion of NCO groups |

Note: Specific chemical shifts can vary depending on the solvent, temperature, and specific molecular structure.

Chromatographic and Separation Techniques for Prepolymer and Polymer Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymers. researchgate.netrsc.org This information is critical as properties like mechanical strength, viscosity, and cure time are highly dependent on the polymer's size.

In the synthesis of polyurethanes catalyzed by this compound, GPC is routinely used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.netresearchgate.netepo.org The evolution of the molecular weight provides insight into the polymerization kinetics. Samples can be taken at different reaction times and analyzed by GPC to track the growth of the polymer chains. dtic.mil

For example, in the production of polyurethane prepolymers, GPC analysis is used to ensure the target molecular weight, often in the range of 500 to 20,000 g/mol , is achieved. researchgate.netpaintsandcoatingsexpert.com A narrow PDI is often desirable as it indicates a more uniform polymer product, leading to more predictable properties. The analysis is typically performed using a solvent like tetrahydrofuran (B95107) (THF) and calibrated with polymer standards such as polystyrene. dtic.milregulations.gov

Table 2: Example GPC Data for a Waterborne Polyurethane Dispersion

| Sample Injection | Mn ( g/mol ) | Mw ( g/mol ) | MP ( g/mol ) | Mz ( g/mol ) | Mw/Mn (PDI) |

|---|---|---|---|---|---|

| 1 | 34,632 | 146,949 | 56,815 | 597,724 | 4.24 |

| 2 | 33,805 | 144,690 | 55,278 | 581,811 | 4.28 |

| Average | 34,200 | 145,800 | 56,000 | 589,500 | 4.26 |

This table is representative of GPC results for a polyurethane sample and is adapted from a study on a waterborne polyurethane dispersion. regulations.gov Mn = Number Average Molecular Weight, Mw = Weight Average Molecular Weight, MP = Peak Molecular Weight, Mz = Z-Average Molecular Weight, PDI = Polydispersity Index.

Techniques for Assessing Catalytic Activity and Selectivity in Model Reactions

The primary function of this compound is to accelerate the rate of polymerization. Assessing its catalytic activity and selectivity is essential for optimizing reaction conditions and ensuring the desired product is formed efficiently.

The catalytic activity of this compound is often evaluated by comparing it to other catalysts in model reactions, such as the reaction between an isocyanate and a polyol. researchgate.net A common method involves monitoring the reaction progress over time. For instance, in polyurethane foam production, the "gel time" and "tack-free time" are critical parameters that are directly influenced by the catalyst's activity. rsc.org this compound is noted for its high catalytic activity, leading to very short gel and tack-free times, comparable to catalysts like dibutyltin (B87310) diacetate (DBTDA) but without some of its drawbacks. rsc.orglongchangchemical.com

Kinetic studies can provide more quantitative data. By monitoring the concentration of reactants or products over time (e.g., using spectroscopy), rate constants for the catalyzed reaction can be determined. researchgate.net In polyurethane synthesis, this compound is typically used to promote the chain growth and cross-linking reactions (isocyanate with polyether or alcohol), while amine catalysts are often used to promote the foaming reaction (isocyanate with water). rsc.orglongchangchemical.com The selectivity of the catalyst refers to its ability to preferentially catalyze the desired reaction over potential side reactions. The high efficiency of this compound suggests good selectivity in urethane formation.

Table 3: Qualitative Comparison of Polyurethane Catalysts

| Catalyst | Relative Activity | Primary Catalyzed Reaction | Key Characteristics |

|---|---|---|---|

| This compound | Very High | Isocyanate + Polyol (Gelling) | Fast cure, low dosage, good hydrolysis resistance rsc.orglongchangchemical.com |

| Dibutyltin Dilaurate (DBTDL) | High | Isocyanate + Polyol (Gelling) | Common industry standard, higher freezing point longchangchemical.com |

| Dibutyltin Diacetate (DBTDA) | Very High | Isocyanate + Polyol (Gelling) | Similar activity to this compound, can have acetic acid odor rsc.org |

Microscopic and Imaging Approaches for Analyzing Polymer Morphology and Catalyst Dispersion

The final properties of a polymer are not only determined by its molecular weight and chemical structure but also by its morphology, which is the arrangement of polymer chains and different phases on a larger scale. polito.it Microscopic techniques are vital for visualizing this morphology.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for this purpose. SEM provides high-resolution images of the surface morphology of polymers, revealing features like texture and porosity. researchgate.net TEM, on the other hand, offers insights into the internal structure at the nanoscale. researchgate.net

A particularly relevant application involving this compound is in the field of self-healing polymers. In these systems, the catalyst is often microencapsulated and dispersed within the polymer matrix. metu.edu.tracs.org Upon damage to the material, the microcapsules rupture, releasing the catalyst to initiate a healing reaction. acs.org SEM and TEM are used to analyze the size, shape, and distribution of these microcapsules, ensuring a uniform dispersion which is critical for effective healing. researchgate.netresearchgate.netpolito.it For example, studies have shown the use of SEM to visualize the spherical shape and smooth surface of microencapsulated catalysts. researchgate.net TEM can further be used to confirm that the catalyst is successfully contained within the core of the microcapsules. researchgate.net These imaging techniques are crucial for verifying the proper encapsulation and dispersion of this compound, which directly impacts the performance of the final material.

Theoretical and Computational Chemistry of Dimethyldineodecanoatetin

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a catalyst molecule. nih.gov For dimethyldineodecanoatetin, these investigations reveal the distribution of electrons and the nature of chemical bonds, which are central to its catalytic function.

DFT studies on analogous dialkyltin dicarboxylates often employ functionals like B3LYP with dispersion corrections (B3LYP-D3) to accurately model the system. nih.gov A mixed basis set approach is typically used, such as LANL2DZ for the heavy tin atom and Pople-style basis sets like 6-31G* for lighter atoms (C, H, O). nih.gov

These calculations yield critical data on the molecule's electronic landscape:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The LUMO is often centered on the tin atom, indicating its susceptibility to nucleophilic attack, a key step in its Lewis acid catalytic cycle. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability.

Charge Distribution: Natural Bond Orbital (NBO) analysis reveals the partial atomic charges. The tin atom in this compound carries a significant positive charge, confirming its role as an electrophilic center (Lewis acid). The oxygen atoms of the neodecanoate ligands possess negative charges, acting as nucleophilic sites.

Reactivity Descriptors: Concepts from conceptual DFT, such as electronegativity, hardness, and the Fukui function, can be used to predict the most likely sites for reaction with other molecules, like alcohols and isocyanates.

Table 1: Exemplary Quantum Chemical Properties of this compound (Theoretical) This table presents hypothetical, yet representative, data for this compound based on calculations performed on similar organotin catalysts.

| Property | Predicted Value | Significance in Catalysis |

| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons; localized on carboxylate ligands. |

| LUMO Energy | -0.5 eV | Relates to the ability to accept electrons; localized on the Sn atom, indicating Lewis acidity. |

| HOMO-LUMO Gap | 6.7 eV | Indicates high kinetic stability of the isolated molecule. |

| Partial Charge on Sn (NBO) | +1.8 e | Confirms the strong electrophilic character of the tin center, crucial for catalysis. |

| Sn-O Bond Length | ~2.10 Å | Reflects the strength and nature of the coordination between tin and the carboxylate ligand. |

Molecular Dynamics Simulations of Catalyst-Polymer Interactions

While quantum mechanics describes the electronic details, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of molecules over time. For this compound, MD simulations can model its behavior in a polymer matrix, providing insights into how it interacts with reactants and polymer chains. scispace.comguidechem.com

A typical MD simulation would involve placing a model of the this compound molecule in a simulation box filled with the relevant polymer precursors, such as polyols (e.g., polypropylene (B1209903) glycol) and isocyanates, along with a solvent if applicable. The system's evolution is simulated over nanoseconds, governed by a force field (e.g., CHARMM or AMBER) that approximates the potential energy of the system.

Key findings from such simulations would include:

Coordination and Complexation: Observing the formation of pre-catalytic complexes, where a reactant molecule like an alcohol coordinates with the tin center.

Solvation Effects: Understanding how the bulky neodecanoate ligands influence the solubility and orientation of the catalyst within the non-polar polymer environment.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound in a Polymer System

| Parameter | Example Value/Setting | Purpose |

| Force Field | CHARMM36 / GAFF | Defines the potential energy functions for atomic interactions. |

| System Composition | 1 Catalyst, 50 Polyol, 50 Isocyanate | Represents a realistic concentration for studying catalytic interactions. |

| Simulation Box | 5x5x5 nm³, periodic boundary conditions | Simulates a bulk phase, avoiding edge effects. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 353 K (80 °C) | Represents a typical reaction temperature for polyurethane synthesis. |

| Simulation Time | 100 ns | Allows for sufficient time to observe meaningful molecular interactions. |

Computational Modeling of Catalytic Transition States and Reaction Pathways

Understanding how a catalyst facilitates a reaction requires mapping the entire reaction pathway, including short-lived, high-energy transition states. Computational modeling is the most powerful tool for this purpose. For this compound in urethane (B1682113) formation, the generally accepted mechanism involves the catalyst acting as a Lewis acid. researchgate.net

DFT calculations are used to determine the geometry and energy of reactants, intermediates, transition states (TS), and products along the reaction coordinate. nih.gov A commonly investigated mechanism for dialkyltin dicarboxylates proceeds as follows:

Alcoholysis: An alcohol molecule displaces one of the carboxylate ligands to form a more active tin-alkoxide complex. nih.gov This step is often the rate-determining initiation.

Isocyanate Coordination: The isocyanate molecule coordinates to the tin center of the alkoxide complex.

Nucleophilic Attack: The coordinated alkoxide oxygen attacks the isocyanate carbon. This is the key bond-forming step, passing through a well-defined transition state.

Product Release: The urethane product is formed and released, regenerating the catalyst for the next cycle.

By calculating the Gibbs free energy at each point, a reaction energy profile can be constructed. This profile reveals the activation energy (the height of the highest energy barrier), which determines the reaction rate. Theoretical studies on similar catalysts show that the presence of the organotin compound significantly lowers the activation energy compared to the uncatalyzed reaction. mdpi.com

Table 3: Hypothetical Gibbs Free Energy Profile for Urethane Formation Catalyzed by this compound

| Reaction Step | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) | Description |

| 1. Reactants | Catalyst + Alcohol + Isocyanate | 0.0 | Baseline energy of the separated reactants. |

| 2. Alcoholysis Transition State | [Catalyst···Alcohol]‡ | +15.2 | Energy barrier for the formation of the active alkoxide species. |

| 3. Active Intermediate | Tin-Alkoxide + Carboxylic Acid + Isocyanate | +5.5 | Formation of the more reactive catalyst species. nih.gov |

| 4. Urethane Formation Transition State | [Tin-Alkoxide···Isocyanate]‡ | +12.8 | The main energy barrier for the C-N bond formation. |

| 5. Products | Catalyst + Urethane | -20.0 | The thermodynamically favorable final state. |

Elucidation of Structure-Reactivity Relationships within Organotin Catalysis

One of the ultimate goals of computational chemistry is to establish clear relationships between a molecule's structure and its function. For this compound, computational studies help explain how its specific components—the dimethyl groups and the neodecanoate ligands—influence its catalytic efficacy.

Alkyl Groups (Dimethyl): The two methyl groups attached to the tin atom are sterically small. Compared to the more common dibutyltin (B87310) dilaurate (DBTDL), the smaller methyl groups in this compound provide a more open and accessible Lewis acidic tin center. This reduced steric hindrance can facilitate easier coordination of reactants (alcohols and isocyanates), potentially leading to higher catalytic activity.

Carboxylate Ligands (Neodecanoate): The neodecanoate ligands are large, branched C10 carboxylates. Their primary role is to provide high solubility in non-polar media, such as the bulk polymerizing system. Computationally, their electron-donating nature modulates the Lewis acidity of the tin center. The specific structure of the carboxylate can influence the stability of intermediates and the energy of transition states in the catalytic cycle. nih.gov For instance, the ease with which the carboxylate is displaced by an alcohol (the alcoholysis step) is a key factor in catalyst activity.

By systematically replacing the methyl or neodecanoate groups in the computational model with other functional groups and recalculating the reaction energy profiles, a quantitative structure-activity relationship (QSAR) can be developed. This allows for the rational design of new, more efficient catalysts.

Table 4: Summary of Structure-Reactivity Relationships for this compound

| Structural Feature | Property | Predicted Effect on Reactivity |

| Dimethyl Groups | Low Steric Hindrance | Increases accessibility of the Sn catalytic site, potentially accelerating reactant coordination. |

| Stronger Sn-C bond than Sn-O | Ensures the alkyl groups remain attached to the tin center throughout the catalytic cycle. | |

| Neodecanoate Ligands | High Lipophilicity / Bulkiness | Enhances solubility in polymer systems; prevents catalyst deactivation through aggregation. |

| Electron-Donating Inductive Effect | Modulates the Lewis acidity of the tin center, fine-tuning its interaction with reactants. nih.gov |

Future Research Directions and Sustainable Innovations

Development of Novel Dimethyldineodecanoatetin Derivatives with Enhanced Catalytic Properties

The catalytic efficacy of this compound is largely determined by its molecular structure, specifically the methyl groups and neodecanoate ligands attached to the central tin atom. Future research is focused on synthesizing novel derivatives by modifying these components to achieve enhanced catalytic properties tailored for specific industrial needs.

The reactivity of methyl-based organotins like this compound is known to be relatively high, primarily due to the reduced steric hindrance of the methyl groups compared to larger alkyl groups like butyl or octyl. reaxis.com This inherent reactivity can be further fine-tuned. For instance, research into related organotin catalysts shows that the nature of the carboxylate ligand plays a crucial role in moderating reaction speed. A comparison between Dimethyltin (B1205294) Dioleate and this compound reveals that the oleate (B1233923) ligand can slow down reactivity, which is ideal for applications requiring a more gradual cure profile. reaxis.com

This suggests a clear path for future development: the synthesis of this compound derivatives with a variety of carboxylate ligands. By replacing the neodecanoate group with other organic acids, researchers could create a portfolio of catalysts with a spectrum of reactivities, from extremely fast-curing for applications like spray elastomers to slower, more controlled curing for complex moldings or coatings. longchangchemical.com

The table below outlines a comparative analysis of existing organotin catalysts, highlighting how structural modifications influence their primary applications.

| Catalyst Name | Alkyl Group | Ligand | Key Catalytic Characteristics | Primary Applications |

| This compound | Methyl | Neodecanoate | Very high reactivity, short gel times. longchangchemical.com | Polyurethane foams, elastomers, coatings, adhesives; RTV silicones. reaxis.comkeyingchemical.comsongwon.com |

| Dibutyltin (B87310) Dilaurate (DBTDL) | Butyl | Laurate | Standard catalyst, often replaced by more active variants. longchangchemical.comgoogle.com | Polyurethane foams. bdmaee.net |

| Dioctyltin Dineodecanoate | Octyl | Neodecanoate | Lower reactivity compared to methyl- and butyl-tin variants. reaxis.com | Used where lower reactivity is desired. reaxis.com |

| Dimethyltin Dioleate | Methyl | Oleate | Slower reactivity build compared to neodecanoate variant. reaxis.com | Adhesives, elastomers, and rigid foams requiring gradual reactivity. reaxis.com |

| Stannous Neodecanoate | - (Inorganic Tin) | Neodecanoate | Used in similar applications to this compound. reaxis.com | Polyurethane formulations. reaxis.com |

This table provides an interactive overview of different organotin catalysts and their properties.

Future research will likely focus on creating derivatives that not only have tailored reactivity but also improved solubility in various polyol and silicone matrices and enhanced hydrolytic stability. longchangchemical.com

Strategies for Mitigating Environmental Impact and Promoting Green Chemistry Principles

The use of organotin compounds necessitates a strong focus on environmental stewardship due to concerns about their potential toxicity. chemblink.com In line with the principles of green chemistry, significant research efforts are aimed at minimizing the environmental impact of catalysts like this compound. bdmaee.net

Key strategies include:

Increasing Catalytic Efficiency: Developing more active catalysts means that smaller quantities are required to achieve the desired reaction rate, which aligns with the green chemistry principle of maximizing atom economy and reducing waste. bdmaee.net this compound is already considered a highly efficient catalyst, often allowing for lower dosage compared to alternatives like DBTDL. longchangchemical.com Further enhancements to its activity would continue this positive trend.

Development of Recyclable Catalysts: A major avenue of research is the creation of heterogeneous or recoverable catalyst systems. Studies on organotin-oxometalate coordination polymers have shown that such catalysts can be reused multiple times without a significant loss of activity. rsc.org This approach immobilizes the catalyst, preventing its release into the final product and the environment, and allowing for its recovery and reuse.

Designing for Degradation: Future research could focus on modifying the structure of this compound to create derivatives that degrade into benign substances after their useful catalytic life.

Regulatory agencies have established guidelines for the use of organotin compounds to ensure they are handled in a way that minimizes risk to both humans and the environment. chemblink.com Adherence to these guidelines, combined with innovations in catalyst design and process chemistry, is crucial for sustainable use. chemblink.comontosight.ai

Exploration of Expanded Applications in Emerging Advanced Materials

While this compound is well-established in the polyurethane and silicone industries, its unique catalytic properties make it a candidate for use in a variety of emerging advanced materials. reaxis.comkeyingchemical.com

A significant area of development is in self-healing materials . Research has demonstrated the use of this compound in self-healing coatings. researchgate.net In these systems, the catalyst is microencapsulated and embedded within the coating matrix along with a healing agent. When the coating is scratched or damaged, the microcapsules rupture, releasing the catalyst. The catalyst then mixes with the healing agent to trigger a polymerization reaction that repairs the damage. researchgate.net This technology has vast potential in applications such as automotive coatings, aerospace components, and electronic enclosures.

Other potential applications in advanced materials include:

Nanocomposite Synthesis: As a catalyst, it could be used to promote the polymerization of monomers around nanoparticles, ensuring a strong interfacial bond and uniform dispersion, which are critical for the performance of nanocomposites.

Advanced Adhesives and Sealants: Its fast-curing nature is advantageous for developing high-strength, rapid-setting adhesives for advanced manufacturing and medical applications. gelest.com

Electrodeposition Coatings: Tin catalysts are used in electrodeposition coating technology, which is applied extensively in the automotive industry to provide corrosion resistance. songwon.com Novel derivatives of this compound could offer improved performance in these specialized applications.

The exploration of these new frontiers will require interdisciplinary research, combining the expertise of polymer chemists, materials scientists, and chemical engineers.

Synergistic Catalyst Systems and Multicomponent Formulations

To enhance performance and address environmental concerns, researchers are increasingly investigating synergistic catalyst systems that combine two or more components to achieve an effect greater than the sum of their individual parts.

One approach involves creating heterobimetallic complexes . Research has shown that the catalytic activity of bismuth-based catalysts, which are considered a less toxic alternative to tin, can be significantly enhanced by the addition of lithium carboxylates. rsc.org This points to a strategy where this compound could be combined with other metal catalysts at lower concentrations to create a system with high activity and a more favorable environmental profile.

Another promising area is the development of coordination polymers . Studies on organotin-oxometalate polymers, such as (Bu₃Sn)₂MoO₄, have demonstrated a synergistic effect between the organotin cation and the oxometalate anion, leading to a highly active and stable catalyst for transesterification reactions. rsc.org

The table below summarizes key research findings on synergistic catalyst systems relevant to polyurethane and organosilicon chemistry.

| Catalyst System | Components | Target Reaction/Application | Observed Synergistic Effect |

| Organotin-Oxometalate Polymer rsc.org | (Bu₃Sn)₂MoO₄ | Transesterification of diethyl carbonate | High activity and selectivity due to synergy between [MoO₄]²⁻ and [Bu₃Sn]⁺ groups. |

| Heterobimetallic Carboxylates rsc.org | Bismuth carboxylates + Lithium carboxylates | Urethane (B1682113) formation | Significant enhancement of bismuth's catalytic activity. |

This interactive table showcases examples of synergistic catalyst systems.

Future work in this domain could involve formulating this compound with co-catalysts, such as tertiary amines or other metal compounds, to precisely control the balance between the gelling reaction (urethane formation) and the blowing reaction (water-isocyanate reaction) in polyurethane foam production. justia.com Such multicomponent systems would allow for the fine-tuning of foam properties like density, cell structure, and resilience, opening up new possibilities for material design.

Q & A

Basic: What are the optimal synthetic routes for producing high-purity dimethyldineodecanoatetin, and how are key impurities monitored?

This compound is synthesized via a dehydrochlorination reaction between dichlorodimethyltin and neodecanoic acid . To ensure high purity, reaction parameters (e.g., temperature, molar ratios, and catalyst use) must be tightly controlled. Impurities like residual chloride (<0.20%) or water (<0.40%) are monitored using ion chromatography and Karl Fischer titration . Post-synthesis, purification via vacuum distillation or solvent extraction is recommended. Structural confirmation requires NMR (e.g., Sn NMR for tin coordination) and FTIR (to confirm ester linkages) .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm organic moieties, while Sn NMR identifies tin oxidation states and coordination geometry .

- FTIR : Peaks at 1650–1750 cm confirm ester carbonyl groups .

- Elemental analysis : Tin content (22.50–24.50%) is validated via inductively coupled plasma optical emission spectrometry (ICP-OES) .

- HPLC : Quantifies residual reactants and degradation products using reverse-phase columns with UV detection at 220 nm .

Advanced: How can researchers resolve contradictions in tin content measurements across different analytical methods?

Discrepancies between ICP-OES, X-ray fluorescence (XRF), and gravimetric analyses often arise from matrix interferences or incomplete digestion. To mitigate:

- Standardize sample preparation : Use nitric acid digestion for ICP-OES to ensure complete dissolution of organotin compounds.

- Cross-validate methods : Compare results with certified reference materials (CRMs) or spike recovery tests .

- Statistical analysis : Apply ANOVA to assess systematic errors between techniques .

Advanced: What experimental design principles should guide catalytic studies of this compound in polymerization reactions?

When studying its role as a catalyst (e.g., in polyurethane formation):

- Control variables : Fix temperature, solvent, and monomer ratios while varying catalyst loading (0.1–1.0 wt%).

- Kinetic analysis : Use gel permeation chromatography (GPC) to track molecular weight distributions over time .

- Mechanistic probes : Employ Sn NMR in situ to monitor tin coordination changes during catalysis .

- Replicate experiments : Perform triplicate runs to assess reproducibility, and use Design of Experiments (DoE) to optimize conditions .

Advanced: How should researchers address inconsistencies in thermal stability data for this compound under varying atmospheric conditions?

Conflicting thermogravimetric analysis (TGA) data (e.g., decomposition onset at 150°C vs. 180°C) may stem from oxygen exposure or moisture. To resolve:

- Standardize testing : Conduct TGA under inert nitrogen vs. air to isolate oxidative degradation effects .

- Complement with DSC : Differential scanning calorimetry (DSC) identifies endo/exothermic events correlated with mass loss .